1-(Boc-amino)-5-nitropentane
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Overview
Description
1-(Boc-amino)-5-nitropentane is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a nitro group attached to a pentane chain. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. The nitro group is a functional group known for its electron-withdrawing properties, making it a key player in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Boc-amino)-5-nitropentane can be synthesized through a multi-step process. One common method involves the protection of an amino group with a Boc group, followed by the introduction of a nitro group. The Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The nitro group can be introduced via nitration reactions using reagents like nitric acid or nitronium tetrafluoroborate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Boc-amino)-5-nitropentane undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection
Major Products Formed:
Oxidation: Formation of nitroso or other oxidized derivatives.
Reduction: Formation of 1-(Boc-amino)-5-aminopentane.
Substitution: Formation of free amine derivatives
Scientific Research Applications
1-(Boc-amino)-5-nitropentane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Boc-amino)-5-nitropentane involves the reactivity of its functional groups:
Boc Group: The Boc group protects the amino group from unwanted reactions. It can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions.
Nitro Group: The nitro group acts as an electron-withdrawing group, influencing the reactivity of the molecule. .
Comparison with Similar Compounds
1-(Boc-amino)-5-nitropentane can be compared with other Boc-protected amino compounds and nitroalkanes:
Similar Compounds:
Uniqueness: this compound is unique due to its specific chain length and the positioning of the nitro group, which provides distinct reactivity and applications compared to other similar compounds .
Properties
Molecular Formula |
C10H20N2O4 |
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Molecular Weight |
232.28 g/mol |
IUPAC Name |
tert-butyl N-(5-nitropentyl)carbamate |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(13)11-7-5-4-6-8-12(14)15/h4-8H2,1-3H3,(H,11,13) |
InChI Key |
NNSHIOILQULGBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC[N+](=O)[O-] |
Origin of Product |
United States |
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